ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate
Description
Ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a complex tricyclic sulfur- and nitrogen-containing core fused with a pyrrole-carboxylate moiety. Its structure combines a bicyclic thiazatriazine system (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene) linked via a sulfanyl-acetyl group to a substituted pyrrole ring. The ethyl ester group at the 3-position of the pyrrole enhances solubility and modulates electronic properties, making it a candidate for pharmaceutical or materials science applications. Synthesis typically involves multi-step reactions, including cyclocondensation of amines or thiols with activated carbonyl derivatives, as exemplified in analogous procedures .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-4-26-17(25)15-10(2)16(20-11(15)3)13(24)9-27-18-21-22-19-23(18)12-7-5-6-8-14(12)28-19/h5-8,20H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGTXTLPTHCIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-17253 primarily targets the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular functions, including cell adhesion, migration, invasion, and proliferation. The compound also interacts with myocardin-related transcription factor A (MRTF-A) , which plays a vital role in stimulating transcriptional activity of serum response factor (SRF).
Mode of Action
CCG-17253 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V. It inhibits the nuclear accumulation of MRTF-A, likely disrupting Rho signaling through functional inhibition of SRF transcriptional activity. The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A/B, preventing their interaction with importin α/β1 and inhibiting their nuclear import.
Biochemical Pathways
CCG-17253 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF. The compound also modulates mitochondrial functions, inhibiting the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes.
Pharmacokinetics
The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy
Result of Action
CCG-17253 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines. The compound also modulates mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity and functional groups invite comparison with related heterocyclic systems. Below is a detailed analysis:
Structural Analogues from the Molecules (2012) Studies
The 2012 Molecules papers describe compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b). These share functional motifs (e.g., amino, cyano, ester groups) but differ in core heterocycles (thiophene vs. pyrrole) and substitution patterns.
Reactivity and Stability
The tricyclic thiazatriazine in the target compound introduces unique reactivity compared to simpler bicyclic systems. For example:
- Sulfur Participation : The 7-thia group may facilitate redox reactions or coordinate metals, unlike nitrogen-only analogues.
Computational Insights
For instance, the electron-rich pyrrole and electron-deficient tricyclic core create a polarized structure, enhancing reactivity toward nucleophilic agents compared to less polar derivatives .
Research Findings and Limitations
Current literature lacks explicit studies on the target compound, necessitating extrapolation from structurally related systems. Key gaps include:
- Experimental Data: No reported bioactivity, solubility, or stability profiles.
- Synthetic Challenges : The tricyclic core’s synthesis likely requires stringent conditions (e.g., high dilution, templated cyclization), as seen in analogous macrocyclic systems .
- Theoretical Predictions : DFT-based reactivity indices (e.g., Fukui functions) could predict regioselectivity but remain unvalidated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
